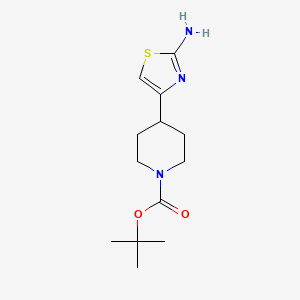
2-Chlorophenyl N-phenylchlorophosphoramidate
Übersicht
Beschreibung
2-Chlorophenyl N-phenylchlorophosphoramidate is a chemical compound with the molecular formula C12H10Cl2NO2P and a molecular weight of 302.09 g/mol . . This compound is used primarily in research settings and has applications in various fields of chemistry and biology.
Vorbereitungsmethoden
The synthesis of 2-Chlorophenyl N-phenylchlorophosphoramidate typically involves the reaction of 2-chlorophenol with phenylphosphorodichloridate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
2-Chlorophenol+Phenylphosphorodichloridate→2-Chlorophenyl N-phenylchlorophosphoramidate+HCl
Analyse Chemischer Reaktionen
2-Chlorophenyl N-phenylchlorophosphoramidate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorophosphate group. Common reagents for these reactions include nucleophiles such as amines and alcohols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-chlorophenol and phenylphosphoric acid.
Oxidation and Reduction:
Wissenschaftliche Forschungsanwendungen
2-Chlorophenyl N-phenylchlorophosphoramidate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in the phosphorylation of adenosine derivatives. This makes it valuable in the synthesis of nucleotides and other biologically relevant molecules.
Medicine: While not directly used as a therapeutic agent, it is employed in the synthesis of potential drug candidates and in the study of biochemical mechanisms related to drug action.
Industry: Its applications in industry are limited, but it may be used in the development of specialized chemical reagents and intermediates.
Wirkmechanismus
The mechanism of action of 2-Chlorophenyl N-phenylchlorophosphoramidate involves its ability to act as a phosphorylating agent. It can transfer a phosphoryl group to nucleophilic substrates, such as alcohols and amines, forming phosphoramidate or phosphate esters. This reaction is facilitated by the electrophilic nature of the phosphorus atom in the chlorophosphate group, which is susceptible to nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
2-Chlorophenyl N-phenylchlorophosphoramidate can be compared to other phosphorylating agents, such as:
Phenylphosphorodichloridate: This compound is similar in structure but lacks the 2-chlorophenyl group. It is also used as a phosphorylating agent but may have different reactivity and selectivity.
Diethylphosphoramidate: This compound contains ethyl groups instead of phenyl groups and is used in similar phosphorylation reactions. It may have different solubility and reactivity properties.
2-Chlorophenylphosphorodichloridate: This compound is similar but lacks the N-phenyl group. It is also used in phosphorylation reactions but may have different reactivity and selectivity.
The uniqueness of this compound lies in its specific combination of functional groups, which can provide unique reactivity and selectivity in phosphorylation reactions.
Eigenschaften
IUPAC Name |
N-[chloro-(2-chlorophenoxy)phosphoryl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2NO2P/c13-11-8-4-5-9-12(11)17-18(14,16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRUVOYDQLDFOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69320-80-5 | |
| Record name | 69320-80-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















